molecular formula C8H7N5 B2603865 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 255389-59-4

7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B2603865
CAS No.: 255389-59-4
M. Wt: 173.179
InChI Key: ATXOXIDCIBXBCS-UHFFFAOYSA-N
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Description

“7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile” is a chemical compound with the CAS Number: 255389-59-4 . It has a molecular weight of 173.18 and its IUPAC name is this compound .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . The average yield of the known 7-aminoazolo[1,5-a]pyrimidine-6-carbonitriles is about 65%, whereas the reaction in pyridine leads to the formation of the target nitriles in an average yield of 82% .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7N5/c1-5-2-7-11-4-6(3-9)8(10)13(7)12-5/h2,4H,10H2,1H3 . This code provides a unique identifier for the molecular structure of this compound.


Chemical Reactions Analysis

This compound has been identified as a strategic compound for optical applications due to several key characteristics . Its photophysical properties can be tuned, and electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Synthesis and Derivatives

The compound 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile and its derivatives exhibit a broad spectrum of applications in scientific research, particularly in the field of medicinal chemistry. These compounds are primarily used as precursors in the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives, demonstrating their significance in chemical synthesis. For instance, they serve as starting materials for the creation of pyrazolo[3,4-d]pyrimidines, which have been synthesized and evaluated for antimicrobial activity, showcasing their potential in developing new antibacterial agents (Deshmukh et al., 2016).

Microwave Assisted Multicomponent Synthesis

The compound's versatility is also evident in its role in the efficient microwave-assisted multicomponent synthesis of triazolopyrimidine derivatives. This process has been highlighted for its promise in yielding compounds with potential as anticonvulsant agents, indicating the compound's role in advancing neurological disorder treatments (Divate & Dhongade-Desai, 2014).

Anti-bacterial Activity

Further research underscores the antimicrobial potential of derivatives synthesized from this compound. For example, pyrazolo[3,4-d]pyrimidine derivatives have shown significant antibacterial activity, suggesting their utility in combating bacterial infections (Rostamizadeh et al., 2013).

Hydrogen-bonded Structural Analysis

The structural properties of this compound have been explored, with studies revealing a hydrogen-bonded chain of rings in its structure, which could be critical for understanding and manipulating its chemical behavior for various applications (Portilla et al., 2006).

On-Water Synthesis Methodology

The compound also plays a role in on-water synthesis methodologies, offering environmentally friendly and efficient pathways to synthesize heterocyclic compounds, which is a step forward in green chemistry (Gol et al., 2019).

Mechanism of Action

The electronic structure analysis based on DFT and TD-DFT calculations revealed that EDGs at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315-H319 . Precautionary measures include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

Future Directions

Future research could focus on further exploring the optical properties of this compound and its potential applications in the field of materials science and biological interactions . The high overall yield and the absence of catalysts in its synthesis suggest that it could be a promising candidate for further study .

Properties

IUPAC Name

7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5/c1-5-2-7-11-4-6(3-9)8(10)13(7)12-5/h2,4H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXOXIDCIBXBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=CC(=C2N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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